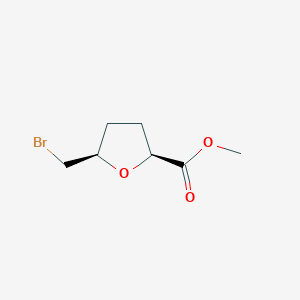

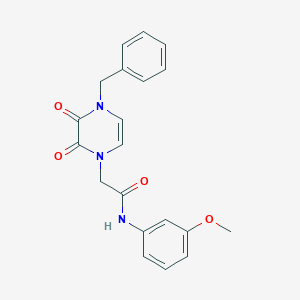

![molecular formula C13H16O4 B2710958 Methyl [4-(3-Oxobutyl)phenoxy]acetate CAS No. 78069-49-5](/img/structure/B2710958.png)

Methyl [4-(3-Oxobutyl)phenoxy]acetate

説明

“Methyl [4-(3-Oxobutyl)phenoxy]acetate” is a chemical compound that is available from suppliers such as Matrix Scientific . It is used in various scientific applications .

Physical And Chemical Properties Analysis

“Methyl [4-(3-Oxobutyl)phenoxy]acetate” is a liquid at room temperature . Its refractive index is 1.509 , and it has a density of 1.099 g/mL at 25°C . It has a boiling point of 123-124°C at 0.2 mmHg .科学的研究の応用

Biodegradation in Environmental Remediation

A study by Hedbávná et al. (2016) demonstrated the biodegradation of phenolic compounds in contaminated groundwater using microbial fuel cells, highlighting a method for environmental cleanup. This research indicates that similar compounds to methyl [4-(3-oxobutyl)phenoxy]acetate could be biodegraded in eco-friendly ways, reducing pollution and restoring water quality Hedbávná, S. Rolfe, Wei E. Huang, S. Thornton, 2016.

Synthetic Chemistry and Drug Development

Desai et al. (2001) synthesized various compounds with potential antibacterial activity, including those structurally related to methyl [4-(3-oxobutyl)phenoxy]acetate. Such research underscores the role of synthetic chemistry in creating new molecules with potential applications in medicine and pharmacology N. Desai, D. Dave, M. Shah, G. Vyas, 2001.

Material Science and Nonlinear Optical Properties

Naseema et al. (2010) investigated the nonlinear optical properties of hydrazones related to methyl [4-(3-oxobutyl)phenoxy]acetate. This study highlights the potential of such compounds in developing optical devices, including optical limiters and switches, vital for telecommunications and computing technologies K. Naseema, K. V. Sujith, K. Manjunatha, B. Kalluraya, G. Umesh, V. Rao, 2010.

Photocatalytic Degradation for Pollution Control

Research by Gomathi Devi and Krishnamurthy (2009) on the photocatalytic mineralization of diclofop-methyl, using UV-light irradiation in the presence of TiO2/BaTiO3, provides insights into how related compounds might be degraded in water treatment processes. This suggests that methyl [4-(3-oxobutyl)phenoxy]acetate could be involved in similar photocatalytic processes to mitigate environmental pollutants L. G. Gomathi Devi, G. Krishnamurthy, 2009.

特性

IUPAC Name |

methyl 2-[4-(3-oxobutyl)phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-10(14)3-4-11-5-7-12(8-6-11)17-9-13(15)16-2/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRZSSOLZBAVTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl [4-(3-Oxobutyl)phenoxy]acetate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyanomethyl)-2-methyl-2-[4-(2-methylpropoxy)phenyl]propanamide](/img/structure/B2710875.png)

![ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2710881.png)

![N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2710883.png)

![Methyl 5-methyl-4-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2710886.png)

![(E)-2-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-phenyl-2-propenamide](/img/structure/B2710888.png)

![5-benzyl-3-oxo-2-phenyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2710889.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2710890.png)